3-Ethynyl-1-(4-methylbenzyl)oxy-benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3-[(4-methylphenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-14-5-4-6-16(11-14)17-12-15-9-7-13(2)8-10-15/h1,4-11H,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBYMDDIKLGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethynyl 1 4 Methylbenzyl Oxy Benzene and Analogues
Retrosynthetic Analysis for Aryl Ethynyl (B1212043) Ethers
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a generic aryl ethynyl ether, two primary disconnection points are considered: the aryl carbon-oxygen (C-O) bond of the ether and the aryl carbon-ethynyl carbon bond.
The most common strategy focuses on disconnecting the C-O bond, which simplifies the target molecule into an aryl alcohol (a phenol) and an appropriate alkyl halide or alcohol. For the specific target, 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene , this approach yields two potential pathways:
Pathway A: Disconnection of the Ar-O bond suggests 3-ethynylphenol (B81329) and 4-methylbenzyl halide as precursors. The forward synthesis would involve an O-alkylation reaction.
Pathway B: Disconnection of the O-CH₂ bond suggests a phenol (B47542) and a benzylic alcohol. This pathway is central to methods like the Mitsunobu reaction.
A less common but viable approach involves forming the aryl ring itself as a late-stage step, for instance, through cycloaddition reactions, which could be considered for more complex analogues. acs.orgnih.gov The choice of synthetic route depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.
Carbon-Oxygen Bond Formation Approaches in Aryl Ether Synthesis
The formation of the C-O ether bond is the cornerstone of synthesizing compounds like this compound. Numerous methods have been refined to create this linkage under various conditions.
The Mitsunobu reaction is a powerful method for forming ethers by converting a primary or secondary alcohol into a good leaving group in situ, which is then displaced by a nucleophile. wikipedia.org It is particularly useful for synthesizing aryl ethers from phenols (the nucleophile) and alcohols under mild conditions. organic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it valuable for synthesizing chiral molecules. missouri.edu For the synthesis of aryl ethers of ethynyl-carbinols, the Mitsunobu reaction offers a facile and mild alternative to traditional nucleophilic displacement methods, which can be futile or lead to unwanted acetylene-allene rearrangements. tandfonline.com
General Reaction Scheme: The synthesis of an aryl ethynyl ether via the Mitsunobu reaction would involve reacting a phenol with an ethynyl-containing alcohol. For instance, propargyl alcohol could be coupled with various phenols.
| Entry | Alcohol | Phenol | Reagents | Solvent | Yield (%) |
| 1 | Propargyl alcohol | Phenol | PPh₃, DEAD | CH₂Cl₂/THF | 85 |
| 2 | But-3-yn-2-ol | Phenol | PPh₃, DEAD | CH₂Cl₂/THF | 70 |
| 3 | 2-Methylbut-3-yn-2-ol | p-Cresol | PPh₃, DEAD | CH₂Cl₂/THF | 52 |
| 4 | 2-Methylbut-3-yn-2-ol | p-Nitrophenol | PPh₃, DEAD | CH₂Cl₂/THF | 48 |
| Data compiled from a study on the synthesis of aryl ethers of ethynyl-carbinols. tandfonline.com |
This methodology could be directly applied to the synthesis of the target compound by reacting 3-ethynylphenol with 4-methylbenzyl alcohol in the presence of PPh₃ and DEAD.
Transition metal catalysis, particularly with copper, provides robust methods for forming aryl ether bonds.
Ullmann Condensation: The Ullmann condensation is a classic copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, or amines. wikipedia.org The traditional Ullmann ether synthesis involves the reaction of a phenol with an aryl halide at high temperatures (often over 200 °C) with a stoichiometric amount of copper. wikipedia.orgunion.edu Modern variations have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgmit.edu The reaction mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org This method is an alternative to the Mitsunobu reaction, especially in situations where the latter is limited, such as with sterically hindered alcohols. nih.govacs.org
Chan-Lam Coupling: The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol or amine to form the corresponding aryl ether or aryl amine. wikipedia.orgnrochemistry.com A key advantage of this reaction is that it can often be conducted at room temperature and is open to the air, making it operationally simpler than many other cross-coupling reactions like the palladium-catalyzed Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups. researchgate.net The mechanism is thought to proceed through a copper(III)-aryl-alkoxide intermediate that undergoes reductive elimination to yield the final product. wikipedia.org
| Reaction | Aryl Source | Nucleophile | Catalyst/Reagents | Key Features |
| Ullmann Condensation | Aryl Halide (Ar-X) | Alcohol/Phenol (R-OH) | Cu catalyst (e.g., CuI), Base | Often requires high temperatures; modern variants are milder. wikipedia.orgorganic-chemistry.org |
| Chan-Lam Coupling | Aryl Boronic Acid (Ar-B(OH)₂) | Alcohol/Phenol (R-OH) | Cu catalyst (e.g., Cu(OAc)₂), Oxidant (Air) | Mild conditions (often room temp, in air); tolerant of many functional groups. wikipedia.orgslideshare.net |
To synthesize the target molecule, one could envision a Chan-Lam coupling between 3-ethynylphenylboronic acid and 4-methylbenzyl alcohol or an Ullmann condensation between 3-ethynyl-1-halobenzene and 4-methylbenzyl alcohol.
An alternative to forming the C-O bond on a pre-existing aromatic ring is to construct the aryl ether scaffold itself. The palladium-catalyzed [4+2] benzannulation of an enyne and a diyne is an effective method for creating polysubstituted benzenes and phenols from acyclic precursors. acs.org This cycloaddition methodology can be applied to the synthesis of aryl ethers by using alkoxy-substituted enynes or diynes. acs.orgnih.gov The reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄, and proceeds with high regioselectivity. nih.gov A significant advantage is the ability to perform the reaction under remarkably mild conditions, sometimes at 0 °C, especially when using alkoxy-substituted diynes. acs.org
This strategy offers a powerful way to build complex, highly substituted aryl ethers that might be difficult to access through traditional functionalization of an existing aromatic ring. acs.org
Gold catalysis has emerged as a powerful tool in organic synthesis, primarily due to the ability of gold complexes to act as soft π-acids that activate alkynes and allenes toward nucleophilic attack. lucp.net While less common for direct etherification than copper or palladium catalysis, gold(I) catalysts can facilitate the synthesis of complex molecular architectures, including those containing ether linkages. nih.govcapes.gov.br For instance, gold(I) catalysts have been used in the synthesis of benzyloxybenzenes from allenes. researchgate.net Gold-catalyzed cascade reactions involving C(sp³)-H functionalization can also lead to the formation of complex fused polycycles incorporating ether or amine functionalities. chemrxiv.org
While transition metals are highly effective, concerns about cost and toxicity have driven the development of metal-free alternatives for C-O bond formation.
One such method involves the use of S-arylphenothiaziniums as electrophilic arylation reagents. acs.org These reagents can be synthesized from readily available boronic acids and react with alcohols and phenols to form aryl ethers without a transition-metal catalyst. nih.gov This approach is synthetically attractive as it allows for the introduction of a variety of aryl groups. acs.org
Another strategy is direct, base-mediated arylation. For example, the intramolecular arylation of certain phenols with tethered aryl halides can be achieved in the presence of a strong base like potassium tert-butoxide (t-BuOK) at high temperatures, proceeding through a benzyne (B1209423) intermediate. nih.gov While this specific example is intramolecular, it highlights the potential for base-mediated, metal-free C-O bond formation under specific conditions.
Introduction of the Ethynyl Moiety
The installation of a terminal alkyne onto a benzene (B151609) ring is a key transformation in the synthesis of this compound and its analogues. The primary methods for achieving this include the Sonogashira cross-coupling reaction, dehydrohalogenation routes, and alkynylation using specialized reagents.
Sonogashira Cross-Coupling Reactions with Aryl Halides/Pseudohalideswikipedia.orgmdpi.comlibretexts.org
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, specifically for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction has been extensively utilized in the synthesis of complex molecules, including pharmaceuticals and organic materials, due to its reliability and mild reaction conditions. wikipedia.orgmdpi.com The versatility of the Sonogashira coupling allows for its application in a wide array of synthetic contexts, making it a highly valuable tool for creating C(sp²)-C(sp) bonds. mdpi.comlibretexts.org
The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. wikipedia.orgnumberanalytics.com This palladium-copper co-catalyzed approach facilitates the cross-coupling of terminal alkynes with aryl or vinyl halides under mild conditions. rsc.org The mechanism involves two interconnected catalytic cycles. libretexts.orgnumberanalytics.com In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. libretexts.org Simultaneously, in the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.orglibretexts.org This copper acetylide then undergoes transmetalation with the palladium(II) complex. numberanalytics.com The final step is reductive elimination from the palladium center, which yields the aryl alkyne product and regenerates the active Pd(0) catalyst. numberanalytics.com The addition of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial as it increases the reaction rate and allows the process to occur at or near room temperature. wikipedia.orgmdpi.com
Common palladium catalysts include phosphine-ligated complexes such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The reaction is typically carried out in the presence of an amine base, like triethylamine (B128534) or diisopropylamine, which serves as both a base and a solvent. organic-chemistry.org
Table 1: Examples of Palladium-Copper Co-catalyzed Sonogashira Reactions
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Product Yield |
|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | High |
| 4-Iodotoluene | 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | Good |
While the traditional palladium-copper system is highly effective, the copper co-catalyst can sometimes lead to undesirable side reactions, most notably the Glaser-Hay homocoupling of the terminal alkyne to form diynes. acs.orgpitt.edu This side reaction reduces the yield of the desired cross-coupled product and complicates purification. To address this limitation, significant research has been devoted to developing copper-free Sonogashira coupling protocols. nih.govrsc.org
These copper-free variants rely solely on a palladium catalyst, often in combination with specific ligands, bases, and reaction conditions to facilitate the coupling. nih.govresearchgate.net The mechanism in the absence of copper is believed to involve the deprotonation of the alkyne by the amine base, followed by the formation of a palladium acetylide complex. wikipedia.org A key challenge in copper-free systems is promoting the reaction under mild conditions, as the original copper-free methods reported by Heck and Cassar required high temperatures. wikipedia.orgmdpi.com Modern copper-free systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance the catalytic activity of palladium, allowing the reaction to proceed efficiently at room temperature. libretexts.orgresearchgate.net The choice of base and solvent is also critical for the success of these reactions. acs.org
Table 2: Comparison of Copper-Free Sonogashira Reaction Conditions
| Catalyst System | Ligand | Base | Temperature | Key Advantage |
|---|---|---|---|---|
| Pd₂(dba)₃ | P(tBu)₃ | Cs₂CO₃ | Room Temperature | Avoids Glaser homocoupling, mild conditions. researchgate.net |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 100 °C | Effective for less reactive aryl chlorides. |
A synthetically valuable extension of the Sonogashira reaction is the carbonylative Sonogashira coupling. This three-component reaction involves an aryl or vinyl halide, a terminal alkyne, and carbon monoxide (CO) to produce α,β-acetylenic ketones, also known as ynones. nih.gov This transformation is a powerful tool for introducing a carbonyl group and an alkyne moiety in a single step. nih.gov
The reaction proceeds through a mechanism similar to the standard Sonogashira coupling, but with an additional key step: the insertion of carbon monoxide into the palladium-aryl bond of the oxidative addition product. researchgate.net Following CO insertion, the resulting acyl-palladium complex reacts with the copper acetylide (in co-catalyzed systems) or a palladium acetylide, and subsequent reductive elimination affords the ynone product. researchgate.net Various sources of carbon monoxide can be used, from CO gas to CO-releasing molecules like formic acid, enhancing the practicality of the method. researchgate.net This reaction provides direct access to ynones, which are important intermediates in the synthesis of heterocycles and other complex organic molecules. nih.gov
Dehydrohalogenation Routes for Terminal Alkyneslibretexts.org
The synthesis of terminal alkynes can also be accomplished through classic elimination reactions, specifically by the double dehydrohalogenation of dihaloalkanes. chemistrysteps.comlibretexts.org This method involves the removal of two equivalents of hydrogen halide (HX) from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon) to form a triple bond. chemistrysteps.comyoutube.comyoutube.com
This transformation is typically achieved by treatment with a strong base. libretexts.orgyoutube.com While alkoxides can be used, a very strong base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) is often required to drive the second elimination step, which forms the alkyne from a vinylic halide intermediate. chemistrysteps.comlibretexts.org The use of excess strong base is common to ensure the reaction goes to completion. youtube.com When a terminal alkyne is the target product, the strongly basic conditions deprotonate the alkyne to form a terminal acetylide salt. libretexts.orgyoutube.com A subsequent aqueous or mild acidic workup is then necessary to protonate the acetylide and yield the final terminal alkyne product. chemistrysteps.comyoutube.com This method provides a fundamental alternative to cross-coupling reactions, often starting from an alkene which is first halogenated to provide the necessary dihalide precursor. libretexts.orglibretexts.org
Alkynylation using Hypervalent Iodine Reagents (e.g., Ethynylbenziodoxolones)nih.govrsc.org
A modern and powerful strategy for introducing an ethynyl group involves the use of hypervalent iodine(III) reagents, such as ethynylbenziodoxolones (EBX). researchgate.netrsc.org These reagents function as electrophilic alkyne synthons, offering a complementary reactivity to the nucleophilic acetylides used in Sonogashira couplings. rsc.orgepfl.ch The weak hypervalent iodine-carbon bond allows for the efficient transfer of the alkyne group to a wide range of nucleophiles under mild conditions. epfl.ch
EBX reagents have demonstrated broad utility in the alkynylation of C-nucleophiles (like enolates), N-nucleophiles (amines, amides), and S-nucleophiles (thiols). nih.govnih.govacs.orgresearchgate.net The reactions can be mediated by bases or catalyzed by transition metals, depending on the substrate. nih.gov For example, the gold-catalyzed alkynylation of indoles and pyrroles with EBX reagents has been reported. nih.gov The stability and reactivity of EBX reagents can be tuned by the substituent on the alkyne. For instance, TIPS-EBX, where TIPS is triisopropylsilyl, is a commonly used and commercially available reagent. rsc.org This methodology avoids the often harsh conditions or the necessity of pre-functionalized starting materials required by other methods, making it a highly attractive route for late-stage functionalization and the synthesis of complex molecules. nih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Iodotoluene |
| 1-Bromo-4-nitrobenzene |
| 1-Heptyne |
| Carbon Monoxide |
| Copper(I) Iodide |
| Diisopropylamine |
| Ethynyltrimethylsilane |
| Formic Acid |
| Iodobenzene |
| Liquid Ammonia |
| Palladium(II) Acetate |
| Phenylacetylene |
| Piperidine |
| Sodium Amide |
| Tetrakis(triphenylphosphine)palladium(0) |
| Triethylamine |
| Triphenylphosphine |
| Bis(triphenylphosphine)palladium(II) Dichloride |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Tri-tert-butylphosphine |
| Cesium Carbonate |
| SPhos |
| Potassium Phosphate |
| N-Heterocyclic Carbene (NHC) |
| Pyrrolidine |
| Vicinal Dihalide |
| Geminal Dihalide |
| Vinylic Halide |
| Sodium Hydroxide (B78521) |
| Ethynylbenziodoxolones (EBX) |
| TIPS-EBX (Triisopropylsilylethynylbenziodoxolone) |
| Indole |
| Pyrrole |
Multi-Step Synthetic Sequences and Chemoselectivity Considerations
The construction of this compound can be approached through several synthetic routes, primarily differing in the order of the key bond-forming steps: the formation of the benzyl (B1604629) ether and the introduction of the ethynyl group. The choice of pathway is often dictated by the availability of starting materials and the need to manage chemoselectivity.
Two primary retrosynthetic pathways are considered:
Pathway A: Etherification followed by Ethynylation. This approach begins with the formation of the ether bond, followed by the installation of the alkyne.
Pathway B: Ethynylation followed by Etherification. This route prioritizes the formation of the ethynylbenzene core, with the ether linkage being installed in a later step.
Pathway A: A Common and Efficient Route
A prevalent strategy involves an initial Williamson ether synthesis followed by a Sonogashira cross-coupling reaction. This sequence is often preferred due to the reliability and broad scope of these reactions.
Williamson Ether Synthesis: The synthesis typically commences with a phenol, such as 3-bromophenol. This starting material is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide. The resulting nucleophile then reacts with an electrophile, 4-methylbenzyl chloride, via an SN2 mechanism to form the corresponding benzyl ether, 1-bromo-3-((4-methylbenzyl)oxy)benzene. The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction conditions are generally mild, and the choice of a primary benzyl halide minimizes the potential for competing elimination reactions. masterorganicchemistry.com
Sonogashira Coupling: With the ether in place, the next step is the introduction of the ethynyl group. The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In this step, 1-bromo-3-((4-methylbenzyl)oxy)benzene is coupled with a protected alkyne, most commonly trimethylsilylacetylene (B32187) (TMSA). This reaction is catalyzed by a palladium complex (e.g., PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, typically an amine like triethylamine. researchgate.netscielo.br The use of a silyl-protected alkyne like TMSA is a key chemoselective strategy. It prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction under Sonogashira conditions. researchgate.net
Deprotection: The final step is the removal of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. This is readily achieved under mild conditions, for instance, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or with a base such as potassium carbonate in methanol. researchgate.netscielo.br This step regenerates the terminal alkyne, yielding the target molecule, this compound.
The table below summarizes a plausible multi-step synthesis based on this pathway.
| Step | Reactants | Key Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3-Bromophenol, 4-Methylbenzyl chloride | K2CO3, Acetone | 1-Bromo-3-((4-methylbenzyl)oxy)benzene | Williamson Ether Synthesis |
| 2 | 1-Bromo-3-((4-methylbenzyl)oxy)benzene, Trimethylsilylacetylene | PdCl2(PPh3)2, CuI, Et3N | 1-((4-Methylbenzyl)oxy)-3-((trimethylsilyl)ethynyl)benzene | Sonogashira Coupling |
| 3 | 1-((4-Methylbenzyl)oxy)-3-((trimethylsilyl)ethynyl)benzene | K2CO3, Methanol | This compound | Deprotection |
Pathway B: An Alternative Approach
An alternative sequence involves preparing 3-ethynylphenol (also known as 3-hydroxyphenylacetylene) first, followed by etherification.
Synthesis of 3-Ethynylphenol: This key intermediate can be synthesized from precursors like 3-bromophenol. The process mirrors steps 2 and 3 of Pathway A, involving a Sonogashira coupling with TMSA followed by deprotection of the silyl (B83357) group. chemicalbook.com An alternative is the deprotection of (3-hydroxyphenylalkynyl)trimethylsilane using an aqueous potassium hydroxide solution. chemicalbook.com
Etherification: 3-Ethynylphenol is then subjected to a Williamson ether synthesis with 4-methylbenzyl chloride, using a base to deprotonate the phenolic hydroxyl group, to afford the final product. wikipedia.orggordon.edu
Chemoselectivity Considerations
In these multi-step syntheses, chemoselectivity is paramount. The order of reactions is chosen to prevent functional group interference. For instance, performing the Sonogashira coupling on the bromo-ether (Pathway A) avoids exposing the free phenolic hydroxyl group to the basic conditions of the coupling reaction, which could lead to undesired side reactions. The use of protecting groups, such as the TMS group for the alkyne, is a critical strategy to ensure that the desired transformation occurs selectively. jocpr.comwikipedia.org Orthogonal protecting group strategies become especially important in the synthesis of more complex analogues, allowing for the selective removal of one group without affecting others. wikipedia.orguchicago.edu
Total Synthesis Contexts for Complex Molecules Incorporating the this compound Core
The 3-ethynyl-1-(benzyloxy)-benzene motif is a valuable building block in the construction of more complex, shape-persistent molecular architectures and polycyclic natural products. rsc.orgbeilstein-journals.org The terminal alkyne and the aromatic core provide versatile handles for further functionalization, primarily through cross-coupling reactions.
The terminal ethynyl group is particularly useful for subsequent Sonogashira couplings. It can be reacted with various aryl or vinyl halides to extend the conjugated system, a strategy frequently employed in the synthesis of oligomers, dendrimers, and materials with specific photophysical properties. niscpr.res.inacs.org For example, a molecule like this compound could be coupled with a di- or tri-halogenated aromatic core to build star-shaped molecules. acs.org
The table below illustrates how the core motif could be utilized in further synthetic steps.
| Core Moiety | Coupling Partner Example | Reaction Type | Potential Product Class | Application |
|---|---|---|---|---|
| This compound | 1,3,5-Tribromobenzene | Sonogashira Coupling | Star-shaped Conjugated Molecules | Organic Materials, Liquid Crystals |
| This compound | Aryl Iodide with Orthogonal Protecting Group | Sonogashira Coupling | Unsymmetrical Biaryl Acetylenes | Precursors for Macrocycles |
| This compound | Itself (Homocoupling) | Glaser-Hay Coupling | Symmetrical 1,3-Butadiyne Dimers | Molecular Wires, Conjugated Polymers |
In the context of total synthesis, the benzyloxy group often serves as a robust protecting group for a phenol, which can be removed later in the sequence via hydrogenolysis if the free phenol is required for the final structure or for subsequent transformations. The strategic placement of the ethynyl and benzyloxy groups on the benzene ring allows for regiocontrolled elaboration into complex polycyclic systems. nih.govresearchgate.net This building block approach, relying on sequential and chemoselective cross-coupling reactions, is a cornerstone of modern synthetic organic chemistry for constructing complex molecular targets from simpler, well-defined fragments. polyu.edu.hkresearchgate.net
Chemical Reactivity and Advanced Transformations of 3 Ethynyl 1 4 Methylbenzyl Oxy Benzene
Reactivity of the Terminal Alkyne Moiety
The carbon-carbon triple bond of the terminal alkyne is characterized by high electron density and sp-hybridized carbons, making it susceptible to a range of addition reactions and metal-catalyzed transformations.
One of the most powerful classes of reactions for terminal alkynes is the 1,3-dipolar cycloaddition with azides, popularly known as "click chemistry". tcichemicals.comorganic-chemistry.org These reactions are prized for their high efficiency, selectivity, mild reaction conditions, and the formation of stable triazole linkages. nih.govnih.gov 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene, possessing a terminal alkyne, is an ideal substrate for these transformations.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry, reacting terminal alkynes, such as this compound, with organic azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction exhibits a significant rate acceleration (up to 10⁷-fold) compared to the uncatalyzed thermal reaction, which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgbeilstein-journals.org
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org The process is highly tolerant of a wide array of functional groups and is often conducted in aqueous solvent systems. beilstein-journals.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) to proceed through a six-membered copper-containing intermediate before yielding the stable triazole product. nih.gov This catalytic cycle makes CuAAC a robust method for molecular ligation in fields ranging from medicinal chemistry to materials science. tcichemicals.comnih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |
| This compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1-(4-methylbenzyl)oxy-3-(1-(R)-1H-1,2,3-triazol-4-yl)benzene | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
While CuAAC is highly effective, the cytotoxicity of copper catalysts can limit its application in living biological systems. sigmaaldrich.comnih.gov This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction variant. nih.govresearchgate.net In SPAAC, the alkyne component is a strained cyclooctyne. sigmaaldrich.com The significant ring strain (approximately 18 kcal/mol) in cyclooctynes dramatically lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures without a metal catalyst. sigmaaldrich.comnih.gov
As this compound is a terminal alkyne without ring strain, it does not directly participate in SPAAC as the alkyne component. Instead, SPAAC represents a key alternative bioorthogonal reaction where a molecule functionalized with a strained alkyne (like cyclooctyne) would be used to react with an azide-modified substrate. rsc.orgchemrxiv.org It is a complementary approach to CuAAC for applications demanding copper-free conditions. nih.govresearchgate.net
| Reaction Type | Alkyne Component | Azide Component | Key Feature | Ref. |
| CuAAC | Terminal Alkyne (e.g., this compound) | Organic Azide | Copper(I) catalyst required | nih.govnih.gov |
| SPAAC | Strained Cyclooctyne | Organic Azide | No catalyst needed; bioorthogonal | sigmaaldrich.comresearchgate.netnih.gov |
Another powerful bioorthogonal reaction is the Inverse Electron Demand Diels-Alder (IEDDA) reaction, often involving a 1,2,4,5-tetrazine (B1199680) as the electron-poor diene and an electron-rich or strained dienophile. wikipedia.orgsigmaaldrich.comunits.it Terminal alkynes, including this compound, can function as dienophiles in these cycloadditions. sigmaaldrich.comnih.gov
The reaction between a tetrazine and an alkyne proceeds via a [4+2] cycloaddition, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to eliminate dinitrogen gas (N₂), resulting in a stable pyridazine (B1198779) product. sigmaaldrich.comnih.gov This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than many click reactions, making it highly suitable for in vivo labeling and imaging applications where low reactant concentrations are necessary. nih.govresearchgate.net The reactivity can be tuned by modifying the substituents on the tetrazine ring. rsc.orgnih.gov
| Diene | Dienophile | Primary Adduct | Final Product (after N₂ extrusion) | Ref. |
| 1,2,4,5-Tetrazine derivative | This compound | Unstable Diels-Alder adduct | Substituted Pyridazine | nih.govresearchgate.netresearchgate.net |
Beyond cycloadditions, the terminal alkyne of this compound is a substrate for various transition metal-catalyzed reactions that install new functional groups across the triple bond.
Hydrofunctionalization reactions involve the addition of an H-X bond (where X is a heteroatom) across the alkyne. These reactions are atom-economical and provide direct routes to valuable vinylated compounds.
Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. When catalyzed by transition metals (such as gold, ruthenium, or iridium), it can produce enamines or imines. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is often controlled by the choice of catalyst and reaction conditions. These products are versatile intermediates in organic synthesis.
Hydrosilylation: This is the addition of a Si-H bond from a hydrosilane across the alkyne, typically catalyzed by platinum, rhodium, or ruthenium complexes. The reaction is a primary method for synthesizing vinylsilanes. The resulting vinylsilanes are highly useful synthetic intermediates, participating in cross-coupling reactions (e.g., Hiyama coupling) and other transformations. The stereochemistry and regiochemistry of the addition are often highly controllable.
| Reaction | Reagent | Typical Catalyst | Expected Product from this compound |
| Hydroamination | Amine (R₂NH) | Au, Ru, or Ir complexes | Enamine or Imine derivative |
| Hydrosilylation | Hydrosilane (R₃SiH) | Pt, Rh, or Ru complexes | Vinylsilane derivative |
Transition Metal-Catalyzed Functionalizations of Alkynes
Oxidative Functionalizations
The terminal ethynyl (B1212043) group is highly susceptible to oxidative functionalization, most notably through oxidative coupling reactions to form symmetric or unsymmetric 1,3-diynes. These reactions, often catalyzed by transition metals like copper or gold, represent a powerful method for carbon-carbon bond formation.
One of the most common oxidative coupling reactions for terminal alkynes is the Glaser-Hay coupling. youtube.com This method typically employs a copper(I) catalyst, such as copper(I) chloride, in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, often molecular oxygen from the air. youtube.com The TMEDA enhances the solubility of the copper catalyst. youtube.com This process leads to the homocoupling of this compound to yield a symmetrical 1,4-disubstituted-1,3-butadiyne.
Gold-catalyzed oxidative coupling has emerged as a powerful alternative, capable of achieving both homo- and cross-coupling with high selectivity. acs.orgnih.gov For instance, a gold(I)/gold(III) catalytic cycle, using an oxidant like PhI(OAc)₂, can facilitate the heterocoupling of this compound with another terminal alkyne, providing access to unsymmetrical diynes. acs.org This method often exhibits excellent functional group tolerance and can be performed under mild conditions. acs.orgnih.gov
Another oxidative transformation involves the coupling of the terminal alkyne with α-hydroxy ketones to synthesize ynediones, which are valuable intermediates for various heterocycles. acs.orgnih.gov This copper-catalyzed, one-pot reaction uses oxygen as the oxidant and proceeds under neutral conditions, demonstrating high efficiency and practicality. acs.orgnih.gov
Table 1: Examples of Oxidative Functionalization Reactions
| Reaction Type | Catalyst/Reagents | Product Type | Ref. |
|---|---|---|---|
| Glaser-Hay Homocoupling | CuCl/TMEDA, O₂ | Symmetrical 1,3-Diyne | youtube.com |
| Gold-Catalyzed Cross-Coupling | Au(I) catalyst, PhI(OAc)₂, Ligand | Unsymmetrical 1,3-Diyne | acs.org |
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Benzannulation)
The alkyne moiety of this compound serves as an excellent π-system for participating in various cycloaddition reactions, providing access to complex carbocyclic and heterocyclic frameworks.
[2+2+2] Cycloadditions: This powerful reaction involves the combination of three alkyne units, or two alkynes and an alkene/nitrile, to construct a six-membered ring. nih.govrsc.org Transition-metal catalysts, particularly those based on nickel, cobalt, or rhodium, are typically employed to facilitate this atom-economical process. rsc.orgresearchgate.net When this compound is subjected to [2+2+2] cyclotrimerization conditions, it can react with two other alkyne molecules to form a polysubstituted benzene (B151609) ring, a process known as benzannulation. If the other two alkynes are also molecules of this compound, this leads to a symmetrically substituted benzene core. Alternatively, co-cyclotrimerization with other alkynes or diynes allows for the synthesis of unsymmetrically substituted aromatic compounds with high regioselectivity in many cases. researchgate.net
[2+2] Cycloadditions: The reaction of the ethynyl group with an alkene can lead to the formation of a cyclobutene (B1205218) ring. acs.org This transformation can be catalyzed by Lewis acids and allows for the construction of strained ring systems. acs.org Furthermore, the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction between an electron-rich alkyne and an electron-deficient alkene like tetracyanoethylene (B109619) (TCNE) is a highly effective method for creating new molecular architectures. nih.gov
Table 2: Overview of Cycloaddition Reactions
| Reaction Type | Reactant Partner(s) | Catalyst/Conditions | Product Core Structure | Ref. |
|---|---|---|---|---|
| [2+2+2] Cyclotrimerization | Two other alkynes | Ni, Co, or Rh complex | Polysubstituted Benzene | rsc.orgresearchgate.net |
| [2+2] Cycloaddition | Alkene | Lewis Acid (e.g., In(tfacac)₃) | Cyclobutene | acs.org |
Formation of Acetylide Anions and Subsequent Electrophilic Reactions
The hydrogen atom of the terminal alkyne in this compound is significantly more acidic (pKa ≈ 25) than hydrogens on alkanes or alkenes. libretexts.orglumenlearning.com This enhanced acidity is due to the high s-character (50%) of the sp-hybridized orbital containing the C-H bond, which brings the electrons closer to the nucleus and stabilizes the resulting conjugate base. libretexts.orglumenlearning.com
Deprotonation with a strong base, such as sodium amide (NaNH₂), n-butyllithium (n-BuLi), or Grignard reagents, readily generates the corresponding acetylide anion. fiveable.memasterorganicchemistry.com This acetylide is a potent nucleophile and a strong base.
The generated acetylide anion can participate in a variety of crucial carbon-carbon bond-forming reactions by reacting with suitable electrophiles. A primary application is the alkylation via an Sₙ2 reaction with primary alkyl halides. fiveable.melibretexts.org This reaction effectively extends the carbon chain, converting the terminal alkyne into an internal alkyne. libretexts.org The choice of alkyl halide is critical; secondary and tertiary halides tend to undergo elimination reactions (E2) due to the strong basicity of the acetylide anion. masterorganicchemistry.com
Besides alkyl halides, acetylide anions can also react with other electrophiles, such as aldehydes and ketones. libretexts.org This nucleophilic addition to the carbonyl carbon results in the formation of a propargyl alcohol after protonation, creating a new stereocenter. libretexts.org
Table 3: Reactions of Acetylide Anions
| Reaction | Base for Deprotonation | Electrophile | Product Type | Ref. |
|---|---|---|---|---|
| Alkylation | NaNH₂, n-BuLi | Primary Alkyl Halide (e.g., CH₃I) | Internal Alkyne | fiveable.memasterorganicchemistry.comlibretexts.org |
Reactivity of the Aryl Ether Linkage
Cleavage Reactions of Aryl Ethers
The aryl ether bond (Cₐᵣ-O) is generally stable but can be cleaved under specific reductive or catalytic conditions. Efficient cleavage of such linkages is a key strategy in areas like lignin (B12514952) depolymerization, where similar β-O-4 aryl ether bonds are prevalent. rsc.orgnih.govrsc.org
Methods for aryl ether cleavage often involve hydrogenolysis over transition metal catalysts. nih.gov For instance, synergistic catalyst systems, such as Co-Zn, have been shown to effectively break these bonds in lignin model compounds. rsc.orgnih.gov The reaction typically proceeds via activation by a Lewis acidic component followed by hydrogenation catalyzed by a metal. nih.gov Applying these principles, the aryl ether linkage in this compound could be cleaved to yield 3-ethynylphenol (B81329) and 4-methylbenzyl alcohol or toluene, depending on the specific catalytic system and reaction conditions employed. The presence of hydroxyl groups on adjacent carbons in lignin models has been shown to promote cleavage, a structural feature absent in this specific molecule, which may influence its reactivity. nih.gov
Enzymatic methods for cleaving β-O-4 aryl ether linkages have also been developed, utilizing enzymes such as β-etherases (like LigF) and glutathione (B108866) lyases (like LigG) found in certain bacteria. rsc.orgresearchgate.net These biocatalytic systems offer a green alternative for the specific cleavage of such bonds under mild conditions.
Rearrangement Reactions (e.g., Photoinduced Intramolecular Rearrangements)
Electrophilic Aromatic Substitution on the Benzene Rings
The molecule possesses two distinct aromatic rings that can undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of incoming electrophiles are governed by the existing substituents. uci.edu
Ring A (3-ethynyl-1-oxy-benzene moiety): This ring has two substituents: the ethynyl group (-C≡CH) and the benzyloxy group (-OCH₂Ar).
The benzyloxy group is an ortho-, para-director and a strong activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. libretexts.org
The ethynyl group is a deactivating group and is considered a meta-director. youtube.com
When both an activating ortho-, para-director and a deactivating meta-director are present on a benzene ring, the activating group's directing effect dominates. Therefore, electrophilic attack will be directed to the positions ortho and para to the strongly activating benzyloxy group (positions 2, 4, and 6). Position 3 is occupied by the ethynyl group. The incoming electrophile will primarily substitute at positions 2, 4, and 6, with steric hindrance potentially influencing the ratio of ortho to para products.
Ring B (4-methylbenzyl moiety): This ring has two substituents relative to the ether linkage: the methylene (B1212753) bridge (-CH₂-) and a methyl group (-CH₃).
The alkyl group (the connection to the rest of the molecule) is an ortho-, para-director and a weak activating group.
The methyl group is also an ortho-, para-director and a weak activating group. libretexts.org
The directing effects of these two groups are synergistic. The methyl group is at position 4. Therefore, electrophilic substitution will be directed to the positions ortho to the methyl group (positions 3 and 5), which are also meta to the main alkyl substituent. The positions ortho to the main alkyl substituent (positions 2 and 6) are also meta to the methyl group. The combined activating effect will direct incoming electrophiles primarily to positions 2, 3, 5, and 6.
Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Ring | Substituent | Type | Directing Effect | Predicted Substitution Sites |
|---|---|---|---|---|
| A | -O-CH₂-Ar | Activating | Ortho, Para | 2, 4, 6 |
| A | -C≡CH | Deactivating | Meta | 5 |
| B | -CH₂- (Alkyl) | Activating | Ortho, Para | 2, 6 |
Palladium-Catalyzed Carbonylative Coupling Reactions
Extensive literature searches did not yield specific examples of palladium-catalyzed carbonylative coupling reactions involving the compound this compound. While palladium-catalyzed carbonylative couplings are a well-established class of reactions for terminal alkynes, providing access to a variety of carbonyl-containing compounds such as ynones and α,β-unsaturated esters, specific studies detailing the reaction conditions and outcomes for this compound are not available in the reviewed scientific literature.
Therefore, it is not possible to provide detailed research findings or data tables for this specific transformation as per the user's request.
Mechanistic Studies and Reaction Pathways
Elucidation of Palladium-Catalyzed Sonogashira Coupling Mechanisms
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it a primary method for introducing the ethynyl (B1212043) group onto the benzene (B151609) ring. libretexts.org The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.org
The generally accepted mechanism for the Sonogashira coupling involves a catalytic cycle centered on the palladium catalyst. numberanalytics.comrsc.org The key steps are as follows:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., a derivative of 1-(4-methylbenzyl)oxy-3-bromobenzene) to a palladium(0) complex. This step forms a palladium(II) intermediate. numberanalytics.comnih.gov This is often considered the rate-determining step of the reaction. wikipedia.orgnih.gov
Transmetalation : The newly formed palladium(II) complex then undergoes transmetalation. In this step, a copper(I) acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, transfers the acetylide group to the palladium(II) center. wikipedia.orgnumberanalytics.com This regenerates the copper catalyst and forms a palladium(II) acetylide complex.
Reductive Elimination : The final step of the palladium cycle is reductive elimination from the palladium(II) acetylide complex. This step forms the C-C coupled product, in this case, the diarylacetylene, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. numberanalytics.com It is preceded by a trans-cis isomerization to bring the organic moieties into proximity for elimination. wikipedia.orgvedantu.com
| Catalytic Cycle Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst adds to the aryl halide, forming a Pd(II) species. numberanalytics.com | Pd(0) complex, Aryl halide, Pd(II)-aryl complex. |
| Transmetalation | The acetylide group is transferred from the copper acetylide to the Pd(II) center. numberanalytics.com | Pd(II)-aryl complex, Copper(I) acetylide, Pd(II)-alkynyl complex. |
| Reductive Elimination | The coupled product is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst. numberanalytics.com | Pd(II)-alkynyl complex, C-C coupled product, Pd(0) complex. |
The copper(I) co-catalyst plays a crucial role in the Sonogashira reaction by facilitating the formation of a copper(I) acetylide. wikipedia.orgnumberanalytics.comvedantu.com This intermediate is more reactive than the terminal alkyne itself, enabling the efficient transfer of the alkynyl group to the palladium(II) species during the transmetalation step. numberanalytics.com The amine base serves multiple purposes. It deprotonates the terminal alkyne to form the acetylide anion, which can then react with the copper(I) salt. rsc.org Additionally, the amine can act as a ligand for the palladium and copper centers and is also involved in the reduction of Pd(II) to the active Pd(0) catalyst. wikipedia.org
Mechanisms of Aryl Ether Forming Reactions (e.g., Mitsunobu, Metal-Catalyzed Etherification)
The formation of the aryl ether linkage in "3-Ethynyl-1-(4-methylbenzyl)oxy-benzene" can be achieved through several methods, each with its own distinct mechanism.
The Mitsunobu reaction is a versatile method for forming esters and ethers, including aryl ethers. byjus.comorganic-chemistry.org The reaction mechanism is complex but generally involves the activation of an alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). byjus.comorganic-chemistry.org The PPh₃ attacks the DEAD to form a betaine (B1666868) intermediate, which then deprotonates the phenolic hydroxyl group. wikipedia.org The resulting phosphonium (B103445) salt activates the alcohol, making it a good leaving group for subsequent nucleophilic attack by the phenoxide in an Sₙ2 reaction, leading to inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgresearchgate.net
Metal-catalyzed etherification reactions, often employing copper or palladium catalysts, provide another route to aryl ethers. researchgate.netacs.org The general mechanism for these cross-coupling reactions involves the oxidative addition of the metal catalyst to an aryl halide. acsgcipr.org This is followed by coordination of the alcohol or alkoxide and subsequent reductive elimination to form the aryl ether and regenerate the catalyst. acsgcipr.org Nickel-catalyzed etherifications have also been developed, with some light-promoted variations proceeding via a proposed Ni(I)-Ni(III) catalytic cycle. liv.ac.uk
Mechanistic Insights into Alkyne Functionalization Reactions (e.g., Click Chemistry, Cycloadditions)
The terminal alkyne functionality of "this compound" is a versatile handle for a wide range of transformations, most notably cycloaddition reactions.
"Click" Chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for forming 1,2,3-triazoles. wiley-vch.deorganic-chemistry.orglabinsights.nl This reaction is known for its high yield, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orglabinsights.nl The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. researchgate.net This intermediate then reacts with the azide (B81097) in a stepwise manner, proceeding through a six-membered cupracycle intermediate before reductive elimination to yield the 1,4-disubstituted triazole product. researchgate.net Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are also known, which typically yield the 1,5-disubstituted triazole regioisomer through a mechanism involving a ruthenacycle intermediate. wiley-vch.de
Other Cycloaddition Reactions involving alkynes are also prevalent. For instance, the reaction of alkynes with nitrosoarenes can produce N-hydroxyindoles. nih.gov Mechanistic studies suggest a stepwise process initiated by bond formation between the nitrogen of the nitroso group and the terminal carbon of the alkyne to form a diradical intermediate, which then cyclizes. nih.gov Metal-catalyzed cycloadditions of anhydrides with alkynes can lead to various aromatic and heterocyclic products, with the mechanism involving oxidative addition of the metal to the anhydride, followed by alkyne insertion and subsequent reductive elimination. acs.org
Stereochemical Control and Regioselectivity in Transformations
Controlling stereochemistry and regioselectivity is a critical aspect of synthesizing and functionalizing complex molecules.
In the context of alkyne functionalization, regioselectivity is a key consideration, particularly in cycloaddition and hydrofunctionalization reactions. For example, in the CuAAC reaction, the use of a copper(I) catalyst directs the reaction to almost exclusively yield the 1,4-disubstituted triazole, whereas the thermal Huisgen cycloaddition often gives a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org In ruthenium-catalyzed alkene-alkyne coupling, the regioselectivity is influenced by the substituents on both the alkene and the alkyne, with silyl (B83357) groups on the alkyne showing a strong directing effect. acs.org Similarly, in palladium-catalyzed hydroallylation of alkynes, the regioselectivity can be switched between 1,4- and 1,5-dienes by changing the ligand and the presence of a copper cocatalyst, which alters the reaction mechanism. rsc.org The use of directing groups attached to the substrate can also be a powerful strategy to control regioselectivity in alkene and alkyne functionalization. morressier.com
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene, distinct signals are expected for the protons of the two aromatic rings, the methylene (B1212753) (-CH₂-) bridge, the terminal methyl (-CH₃) group, and the acetylenic proton (-C≡CH).
The acetylenic proton typically appears as a sharp singlet around 3.0 ppm. The benzylic protons of the -OCH₂- group would likely resonate as a singlet around 5.0 ppm. The aromatic protons on the 1,3-disubstituted (ethynyl-oxy-benzene) ring and the 1,4-disubstituted (methylbenzyl) ring would appear in the range of 6.8-7.4 ppm, with specific splitting patterns (e.g., doublets, triplets, or multiplets) dictated by their coupling with adjacent protons. The methyl protons on the p-tolyl group would present as a sharp singlet around 2.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetylenic H | ~3.0 | Singlet (s) |
| Methyl (Ar-CH₃) | ~2.3 | Singlet (s) |
| Methylene (-OCH₂-Ar) | ~5.0 | Singlet (s) |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
In this compound, the two carbons of the alkyne functional group are expected to resonate between 75 and 85 ppm. The carbon of the methyl group would appear upfield, around 21 ppm. The methylene carbon of the benzyl (B1604629) ether linkage is anticipated around 70 ppm. The aromatic carbons would have signals in the typical range of 115-160 ppm. The carbon attached to the oxygen atom (C-O) would be the most downfield-shifted among the aromatic carbons of that ring, while the quaternary carbons of the aromatic rings would generally show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (Ar-CH₃) | ~21 |
| Methylene (-OCH₂-Ar) | ~70 |
| Acetylenic Carbons (-C≡CH) | ~75-85 |
To definitively assign the proton and carbon signals and establish the connectivity between different parts of the molecule, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would be used to confirm the connectivity of protons within the aromatic rings by showing cross-peaks between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unequivocally assign the carbon signal for each protonated carbon, such as the methylene group, the methyl group, the acetylenic C-H, and the aromatic C-H carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound would exhibit several characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the 2100-2260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3030 cm⁻¹), while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹ (in the 2850-2960 cm⁻¹ range). Characteristic absorptions for the aromatic C=C bonds appear in the 1450-1600 cm⁻¹ region. The presence of the ether linkage (C-O-C) would be confirmed by a strong stretching band in the 1000-1300 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H stretch | ~3300 (sharp, strong) |
| Alkyne | C≡C stretch | ~2100-2260 (weak to medium) |
| Aromatic | C-H stretch | ~3030 |
| Alkane (CH₃, CH₂) | C-H stretch | ~2850-2960 |
| Aromatic | C=C stretch | ~1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The nominal molecular weight of this compound (C₁₆H₁₄O) is approximately 222 g/mol .
In the mass spectrum, a prominent peak would be the molecular ion peak (M⁺), corresponding to the intact molecule. A very common and often base peak in the spectra of benzyl ethers is the fragment resulting from the cleavage of the C-O bond, which would generate a stable tropylium ion (C₇H₇⁺) from the 4-methylbenzyl group at m/z 105, or a benzyl tropylium ion at m/z 91. The other fragment would correspond to the 3-ethynylphenoxide radical.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₄O. The experimentally measured exact mass would be compared to the calculated theoretical mass, with a very small mass error (typically <5 ppm) providing strong evidence for the proposed formula.
Despite a thorough search for scientific literature, no specific experimental data or research articles were found for the compound "this compound" pertaining to the requested topics of Spectroscopic Characterization Methodologies, Applications in Reaction Monitoring, Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy, or X-ray Diffraction Studies.
The search results did not yield any publications detailing the spectroscopic analysis, use in reaction monitoring, photophysical properties, or solid-state structure of this particular chemical entity. Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for "this compound" based on currently available scientific literature.
It is recommended to consult chemical research databases or synthesize the compound and perform the respective analyses to generate the data required for the outlined article.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. A DFT analysis of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene would typically involve the following.
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, no published data on its HOMO-LUMO energies or energy gap exists.
A hypothetical data table for such an analysis would look like this:
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| No specific computational studies were found for this compound to populate this table. |
Transition State Modeling and Energy Profiles
To understand the reaction mechanisms involving this compound, computational chemists would model the transition states of its potential reactions. This involves calculating the energy profiles along a reaction coordinate, identifying the transition state structures, and determining the activation energies. Such studies are vital for predicting reaction kinetics and selectivity. There are currently no published transition state models or reaction energy profiles for this compound.
Prediction of Spectroscopic Properties
DFT calculations are also employed to predict various spectroscopic properties, such as vibrational (infrared and Raman) spectra and electronic (UV-Visible) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. No such theoretical spectroscopic data has been reported for this compound.
A representative data table for predicted vibrational frequencies might be structured as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C≡C-H stretch | Data not available |
| Aromatic C-H stretch | Data not available |
| C-O-C stretch | Data not available |
| No specific computational studies were found for this compound to populate this table. |
Ab Initio and Semi-Empirical Methods
Ab initio methods, which are based on first principles without experimental parameters, and semi-empirical methods, which use some experimental data to simplify calculations, offer alternative approaches to DFT. While ab initio methods can provide very high accuracy, they are computationally expensive. Semi-empirical methods are much faster but generally less accurate. A comprehensive computational study might use these methods to complement DFT calculations. However, no studies utilizing these methods for this compound have been found.
Computational Support for Reaction Mechanisms and Selectivity
By combining the insights from molecular orbital analysis and transition state modeling, computational studies can provide robust support for proposed reaction mechanisms and explain observed selectivity (e.g., regioselectivity and stereoselectivity). For instance, calculations could elucidate the mechanism of cycloaddition reactions involving the ethynyl (B1212043) group or electrophilic aromatic substitution on the benzene (B151609) rings. In the absence of any computational research on this compound, such mechanistic insights remain speculative.
Advanced Applications in Chemical Biology and Materials Science
Bioorthogonal Chemistry and Chemical Biology Probes
General methodologies in this field frequently employ alkyne-tagged molecules for metabolic labeling and subsequent visualization or purification of various classes of biomolecules. The terminal alkyne group acts as a chemical "handle" that can react specifically with an azide-modified partner in a bioorthogonal manner, meaning the reaction does not interfere with native biological processes. This strategy has been widely applied to study DNA, RNA, proteins, lipids, and glycans. Despite the general applicability of alkyne-containing structures, no studies were found that specifically developed or utilized 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene as a probe for these applications.
Development of Alkyne-Tagged Biomolecules for Research
No information was found on the use of This compound for the development of alkyne-tagged biomolecules.
Bioconjugation Strategies for Functionalization and Labeling
There are no available research articles or patents describing bioconjugation strategies that specifically employ This compound .
Applications in Proteomics, Lipids, Nucleic Acids, and Glycans Research
A search for applications of This compound in the fields of proteomics, lipidomics, nucleic acid research, or glycomics yielded no results.
Emerging Trends and Future Perspectives in the Research of 3 Ethynyl 1 4 Methylbenzyl Oxy Benzene
Development of Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental stewardship is driving the development of sustainable and green synthetic methodologies for the production of aryl ethers like 3-ethynyl-1-(4-methylbenzyl)oxy-benzene. Traditional synthesis methods, such as the Williamson ether synthesis, often rely on hazardous alkylating agents and produce significant salt waste. Modern approaches are seeking to overcome these limitations through innovative catalytic systems and greener reaction conditions.
One promising trend is the evolution of the Williamson ether synthesis into a catalytic process. By employing high temperatures (above 300 °C), weaker and less toxic alkylating agents like alcohols and carboxylic acid esters can be utilized effectively. This catalytic Williamson ether synthesis (CWES) operates with only catalytic amounts of an alkali metal carboxylate, significantly reducing salt byproducts and improving atom economy. For the synthesis of this compound, this could translate to a greener pathway using 3-ethynylphenol (B81329) and a derivative of 4-methylbenzyl alcohol.
Another avenue of green synthesis involves metal-free arylation reactions. The use of diaryliodonium salts as arylating agents in aqueous media under mild conditions presents an environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions. This approach avoids the use of expensive and potentially toxic transition metal catalysts. Furthermore, palladium-catalyzed dehydrogenative arylation offers a solvent-free method for creating aryl ethers from cyclohexanone (B45756) derivatives and alcohols, representing another step towards more sustainable chemical production.
| Synthetic Strategy | Key Features | Potential Application to this compound |
| Catalytic Williamson Ether Synthesis (CWES) | High temperatures, weak alkylating agents, reduced salt waste. | A greener alternative to the traditional Williamson ether synthesis. |
| Metal-Free Arylation | Use of diaryliodonium salts, aqueous media, mild conditions. | Avoids transition metal catalysts, enhancing environmental friendliness. |
| Palladium-Catalyzed Dehydrogenative Arylation | Solvent-free, utilizes cyclohexanone derivatives and alcohols. | Offers an atom-economical and environmentally conscious synthetic route. |
Exploration of Novel Catalytic Systems for Transformations
The ethynyl (B1212043) group in this compound is a versatile handle for a variety of chemical transformations, and the exploration of novel catalytic systems to exploit its reactivity is a major area of research. Gold, palladium, and copper catalysts have shown significant promise in mediating reactions involving ethynyl aryl ethers.
Gold catalysts, particularly gold(I)-NHC (N-heterocyclic carbene) complexes, have been shown to catalyze the migratory cyclization of 2-alkynylaryl ethers to produce benzofurans. They can also facilitate carboalkoxylation reactions of 2-ethynylbenzyl ethers to form substituted indenyl ethers. These transformations open up pathways to complex heterocyclic structures from ethynyl aryl ether precursors.
Palladium catalysts are well-established in cross-coupling reactions and have been employed in the synthesis of various aryl ethers. For ethynyl aryl ethers, palladium catalysis can be used to construct more complex molecules, such as allenic aromatic ethers, through C-O bond formation between phenols and allenylic carbonates.
Copper catalysis is fundamental to the synthesis of ethynyl aryl ethers themselves, often used in coupling reactions between aryl halides and alkynes (Sonogashira coupling). Innovations in copper-catalyzed reactions continue to provide more efficient and selective methods for the synthesis and further functionalization of these compounds.
| Catalyst System | Transformation | Potential Product from this compound |
| Gold(I)-NHC Complexes | Migratory Cyclization/Carboalkoxylation | Benzofuran or Indenyl Ether Derivatives |
| Palladium Catalysts | C-O Bond Formation | Allenic Aromatic Ethers |
| Copper Catalysts | Cross-Coupling Reactions | Functionalized Ethynyl Aryl Ethers |
Expanding the Scope of Bioorthogonal Applications
The terminal alkyne functionality of this compound makes it a prime candidate for bioorthogonal chemistry applications. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that forms a stable triazole linkage.
The ethynyl group on this compound can serve as a "clickable" handle, allowing it to be attached to biomolecules that have been modified to contain an azide (B81097) group. This enables a wide range of applications in chemical biology, such as:
Fluorescent Labeling: By attaching a fluorescent dye to the azide, this compound could be used to create probes for imaging and tracking biomolecules in living cells. The aryl ether component could be designed to have intrinsic fluorescence or to act as a linker to a fluorophore.
Drug Delivery: The compound could be incorporated into drug delivery systems, where the ethynyl group allows for the targeted attachment of the drug to specific cells or tissues.
Protein Modification: Site-specific modification of proteins can be achieved by introducing an azide-containing unnatural amino acid into a protein and then using a clickable ethynyl aryl ether to introduce a specific functionality.
While direct bioorthogonal applications of this compound have not yet been reported, the well-established utility of the ethynyl group in this field suggests a promising future for its derivatives as tools in chemical biology.
| Bioorthogonal Application | Mechanism | Potential Role of this compound |
| Fluorescent Labeling | CuAAC with azide-modified fluorophore | Forms a fluorescent probe for cellular imaging. |
| Targeted Drug Delivery | CuAAC with azide-functionalized targeting moiety | Delivers a therapeutic agent to a specific biological target. |
| Protein Modification | CuAAC with azide-containing unnatural amino acid | Introduces a specific label or functional group to a protein. |
Advanced Material Design with the Ethynyl Aryl Ether Motif
The combination of the rigid aromatic structures and the reactive ethynyl group in this compound makes it an attractive building block for the design of advanced materials with tailored properties. The ethynyl group can undergo thermal or catalytic polymerization to form highly cross-linked, thermally stable polymers.
Aryl ethynyl-terminated oligomers, such as imides and sulfones, are being investigated for use in high-performance aerospace applications. acs.orgresearchgate.net These materials exhibit excellent thermal stability, mechanical strength, and resistance to solvents after curing. researchgate.net The ethynyl groups on the ends of the oligomer chains cross-link at high temperatures to form a rigid, thermoset network. This compound could serve as a monomer or an end-capper in the synthesis of such high-performance polymers.
The incorporation of the ethynyl aryl ether motif into polymer backbones can also be used to control properties such as:
Processability: The introduction of flexible ether linkages can improve the solubility and melt processability of rigid-rod polymers. numberanalytics.com
Thermal Properties: The degree of cross-linking, which can be controlled by the concentration of ethynyl groups, influences the glass transition temperature (Tg) and thermal stability of the resulting polymer. techscience.comresearchgate.net
Dielectric Properties: The low polarity of the aryl ether and hydrocarbon components can lead to materials with low dielectric constants, which are desirable for applications in microelectronics. nih.gov
Furthermore, silicon-containing arylacetylene resins, which share structural similarities with polymers that could be derived from this compound, have been shown to have excellent thermal stability and processability, making them suitable for use as matrices in fiber-reinforced composites. researchgate.netnih.gov
| Material Type | Key Property | Potential Contribution of this compound |
| High-Performance Thermosets | High thermal stability, mechanical strength | Acts as a monomer or cross-linking agent. |
| Processable Polymers | Improved solubility and melt flow | The ether linkage enhances flexibility. numberanalytics.com |
| Low-k Dielectrics | Low dielectric constant and loss | The hydrocarbon and ether components contribute to low polarity. nih.gov |
| Composite Matrices | Good processability, thermal stability | Forms a stable matrix for reinforcing fibers. researchgate.netnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
